3-[(2-Iodocyclopentyl)oxy]oxetane
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Overview
Description
3-[(2-Iodocyclopentyl)oxy]oxetane is a chemical compound with the molecular formula C8H13IO2. It features an oxetane ring, which is a four-membered cyclic ether, and an iodocyclopentyl group. The presence of the iodine atom makes this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Iodocyclopentyl)oxy]oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of a precursor containing both an alcohol and an epoxide group. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Iodocyclopentyl)oxy]oxetane can undergo various types of chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate compounds.
Reduction: The compound can be reduced to remove the iodine atom, forming a cyclopentyl oxetane derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions include iodate derivatives, cyclopentyl oxetane derivatives, and various substituted oxetanes .
Scientific Research Applications
3-[(2-Iodocyclopentyl)oxy]oxetane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2-Iodocyclopentyl)oxy]oxetane involves its ability to undergo ring-opening reactions. The oxetane ring is highly strained, making it susceptible to nucleophilic attack. This property allows the compound to act as a reactive intermediate in various chemical reactions, facilitating the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: Another oxetane derivative used in medicinal chemistry.
3-Oximinooxetane: Used as a precursor for energetic materials.
2-Methyleneoxetane: Known for its reactivity and use in synthetic chemistry.
Uniqueness
3-[(2-Iodocyclopentyl)oxy]oxetane is unique due to the presence of the iodocyclopentyl group, which imparts distinct reactivity and properties compared to other oxetane derivatives. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity patterns .
Properties
Molecular Formula |
C8H13IO2 |
---|---|
Molecular Weight |
268.09 g/mol |
IUPAC Name |
3-(2-iodocyclopentyl)oxyoxetane |
InChI |
InChI=1S/C8H13IO2/c9-7-2-1-3-8(7)11-6-4-10-5-6/h6-8H,1-5H2 |
InChI Key |
ARYKCBSGKGQNNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)I)OC2COC2 |
Origin of Product |
United States |
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